molecular formula C9H6INO2 B13011165 8-Iodoquinoline-2,4(1H,3H)-dione

8-Iodoquinoline-2,4(1H,3H)-dione

Cat. No.: B13011165
M. Wt: 287.05 g/mol
InChI Key: QGDSSEZKKATCEU-UHFFFAOYSA-N
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Description

8-Iodoquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoline-2,4(1H,3H)-dione typically involves the iodination of quinoline-2,4(1H,3H)-dione. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale iodination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline-2,4-dione derivatives.

    Reduction: Formation of hydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Iodoquinoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4(1H,3H)-dione: The parent compound without the iodine substitution.

    8-Bromoquinoline-2,4(1H,3H)-dione: A similar compound with a bromine atom instead of iodine.

    8-Chloroquinoline-2,4(1H,3H)-dione: A similar compound with a chlorine atom instead of iodine.

Uniqueness

8-Iodoquinoline-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

8-iodo-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H6INO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13)

InChI Key

QGDSSEZKKATCEU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C(=CC=C2)I)NC1=O

Origin of Product

United States

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